AcPYY(26-36)

Description

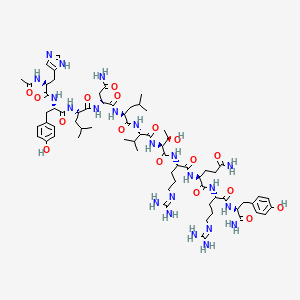

AcPYY(26-36) is a truncated, acetylated derivative of Peptide YY (PYY), a 36-amino acid neuropeptide involved in regulating appetite and energy homeostasis via activation of the Neuropeptide Y receptor type 2 (NPY2R) . The acetylation of the N-terminus (denoted by "Ac") enhances metabolic stability, a common strategy to improve peptide drug candidates. AcPYY(26-36) retains residues 26–36 of the full-length PYY, which are critical for receptor binding.

Properties

Molecular Formula |

C68H106N22O17 |

|---|---|

Molecular Weight |

1503.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C68H106N22O17/c1-33(2)25-47(85-61(102)49(28-39-15-19-42(94)20-16-39)87-62(103)50(80-37(8)92)29-40-31-76-32-79-40)60(101)88-51(30-53(70)96)63(104)86-48(26-34(3)4)64(105)89-54(35(5)6)65(106)90-55(36(7)91)66(107)83-44(12-10-24-78-68(74)75)57(98)82-45(21-22-52(69)95)59(100)81-43(11-9-23-77-67(72)73)58(99)84-46(56(71)97)27-38-13-17-41(93)18-14-38/h13-20,31-36,43-51,54-55,91,93-94H,9-12,21-30H2,1-8H3,(H2,69,95)(H2,70,96)(H2,71,97)(H,76,79)(H,80,92)(H,81,100)(H,82,98)(H,83,107)(H,84,99)(H,85,102)(H,86,104)(H,87,103)(H,88,101)(H,89,105)(H,90,106)(H4,72,73,77)(H4,74,75,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,54+,55+/m1/s1 |

InChI Key |

JFWAFYNFTBNEPH-XATDXXKLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

AcPYY(26-36) belongs to a family of acetylated PYY and NPY analogs targeting NPY2R. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of AcPYY(26-36) and Analogues

*Estimated based on sequence length; †Exact values require experimental validation.

Key Findings

Sequence Length and Binding Affinity :

- AcPYY(25-36) exhibits higher binding affinity than AcPYY(26-36), likely due to the inclusion of residue 25 (tyrosine), which enhances hydrophobic interactions with NPY2R .

- AcPYY(22-36) shows reduced affinity, possibly due to steric clashes from the extended N-terminal residues (22–25) interfering with receptor docking .

Structural Modifications: Cyclic peptides (e.g., H-[Trp-Arg-Nva-Arg-Tyr]2-NH2) demonstrate superior receptor engagement due to conformational rigidity and multivalent binding, outperforming linear analogs like AcPYY(26-36) .

Assay Performance :

- Guidelines from Assay Guidance Manual () recommend comparing compounds across multiple runs to ensure reproducibility. For AcPYY(26-36), such studies might reveal variability in IC50 values compared to AcPYY(25-36), reflecting differences in target engagement .

- Molecular weight differences (Table 1) could influence solubility and bioavailability, as heavier peptides like AcPYY(22-36) may face challenges in membrane permeability .

Computational Insights :

- Docking studies using software like Maestro () could predict that AcPYY(26-36) has a weaker interaction with NPY2R compared to AcPYY(25-36) due to the absence of residue 25 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.